molecular formula C4H16Cl3N3 B13252022 N-(2-hydrazinoethyl)-N,N-dimethylamine trihydrochloride

N-(2-hydrazinoethyl)-N,N-dimethylamine trihydrochloride

Cat. No.: B13252022
M. Wt: 212.55 g/mol
InChI Key: HQOPTWBHBZYKOY-UHFFFAOYSA-N
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Description

[2-(Dimethylamino)ethyl]hydrazine trihydrochloride is a chemical compound with the molecular formula C₄H₁₆Cl₃N₃ and a molecular weight of 212.55 g/mol . It is primarily used for research purposes and is known for its applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Dimethylamino)ethyl]hydrazine trihydrochloride typically involves the reaction of dimethylaminoethylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the trihydrochloride salt .

Industrial Production Methods

Industrial production methods for [2-(Dimethylamino)ethyl]hydrazine trihydrochloride are similar to laboratory synthesis but are scaled up to meet demand. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

[2-(Dimethylamino)ethyl]hydrazine trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce halogenated derivatives .

Scientific Research Applications

[2-(Dimethylamino)ethyl]hydrazine trihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [2-(Dimethylamino)ethyl]hydrazine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating electrons. It can also interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • [2-(Dimethylamino)ethyl]amine
  • Hydrazine hydrate
  • Dimethylaminoethylamine

Uniqueness

What sets [2-(Dimethylamino)ethyl]hydrazine trihydrochloride apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its trihydrochloride form also enhances its solubility and stability, making it more suitable for various applications .

Properties

Molecular Formula

C4H16Cl3N3

Molecular Weight

212.55 g/mol

IUPAC Name

2-hydrazinyl-N,N-dimethylethanamine;trihydrochloride

InChI

InChI=1S/C4H13N3.3ClH/c1-7(2)4-3-6-5;;;/h6H,3-5H2,1-2H3;3*1H

InChI Key

HQOPTWBHBZYKOY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNN.Cl.Cl.Cl

Origin of Product

United States

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